

# physical and chemical properties of (2,5-Dibromopyridin-4-yl)methanol

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## Compound of Interest

Compound Name: (2,5-Dibromopyridin-4-yl)methanol

Cat. No.: B171484

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## Technical Guide: (2,5-Dibromopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2,5-Dibromopyridin-4-yl)methanol**, a key intermediate in various synthetic applications. The document details its chemical identity, and outlines a likely synthetic pathway with experimental protocols for key steps.

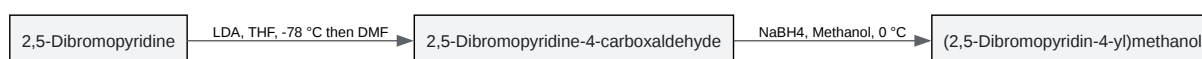
## Core Compound Information

Property	Value
Compound Name	(2,5-Dibromopyridin-4-yl)methanol
CAS Number	1227563-54-3[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO[2][3]
Molecular Weight	266.92 g/mol [2]
Appearance	Solid[3]
Purity	Typically ≥95% or ≥97%[2]

## Synthesis

The synthesis of **(2,5-Dibromopyridin-4-yl)methanol** can be logically achieved through a two-step process starting from the readily available 2,5-dibromopyridine. The first step involves the formation of the intermediate, 2,5-dibromopyridine-4-carboxaldehyde, which is then reduced to the target primary alcohol.

## Logical Synthesis Pathway



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Caption: Proposed synthetic route for **(2,5-Dibromopyridin-4-yl)methanol**.

## Experimental Protocols

### Step 1: Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

This protocol is based on the lithiation of 2,5-dibromopyridine followed by quenching with dimethylformamide (DMF).

- Materials:
  - Diisopropylamine
  - n-Butyllithium (n-BuLi) in hexanes
  - Anhydrous Tetrahydrofuran (THF)
  - 2,5-Dibromopyridine
  - Anhydrous Dimethylformamide (DMF)
  - Water
  - Hexane

- Saturated Sodium Chloride (NaCl) solution
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Diethyl ether
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Benzene
- Cyclohexane
- Procedure:
  - Prepare a solution of lithium diisopropylamide (LDA) by cooling a solution of diisopropylamine in anhydrous THF to 0 °C under an argon atmosphere.
  - Slowly add n-BuLi solution and stir the mixture on ice for 5 minutes, then cool to -78 °C.
  - Slowly add a pre-cooled solution of 2,5-dibromopyridine in anhydrous THF to the LDA solution at -78 °C with vigorous stirring.
  - After complete addition, stir the mixture at -78 °C for an additional 20 minutes.
  - Add anhydrous DMF dropwise over several minutes and continue stirring at -78 °C for 30 minutes.
  - Quench the reaction by the dropwise addition of water.
  - Allow the mixture to warm to above 0 °C and add more water.
  - Stir the mixture at room temperature for 30 minutes.
  - Transfer the reaction mixture to a separatory funnel and extract with hexane and saturated NaCl solution.
  - Wash the organic phase with saturated  $\text{NaHCO}_3$  solution.
  - Re-extract the aqueous phases with diethyl ether.

- Combine the organic extracts, dry over  $\text{MgSO}_4$ , and evaporate the solvent.
- The crude product can be further purified by recrystallization from cyclohexane.

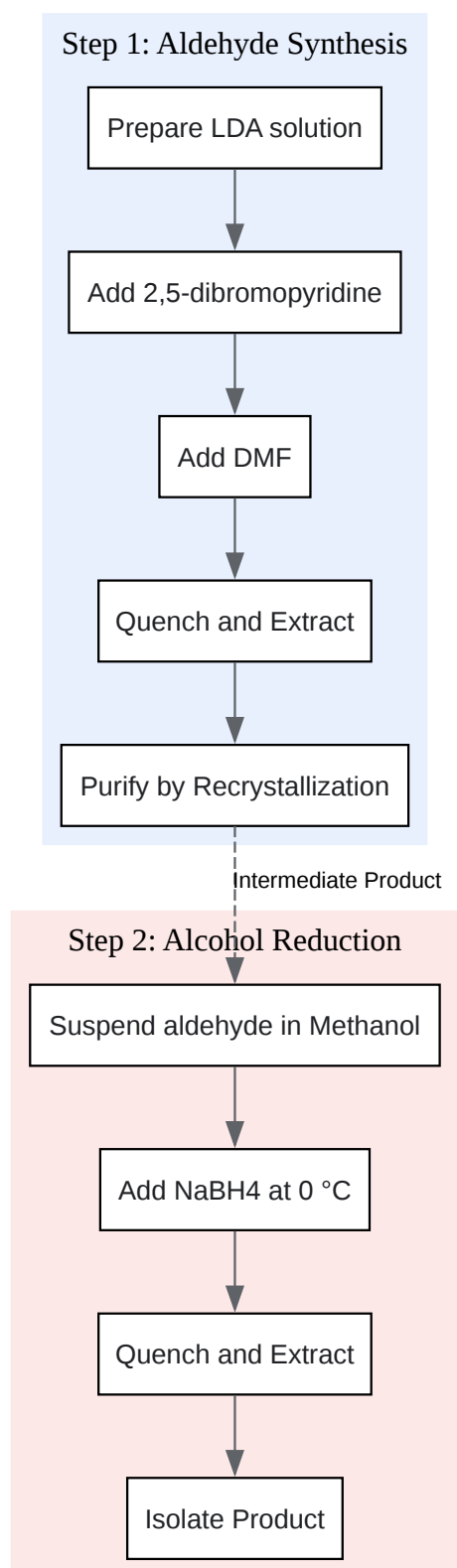
## Step 2: Reduction of 2,5-Dibromopyridine-4-carboxaldehyde to **(2,5-Dibromopyridin-4-yl)methanol**

This is a general protocol for the reduction of a pyridine aldehyde to a primary alcohol using sodium borohydride.

- Materials:
  - 2,5-Dibromopyridine-4-carboxaldehyde
  - Anhydrous Methanol ( $\text{MeOH}$ )
  - Sodium Borohydride ( $\text{NaBH}_4$ )
  - Water
  - Ethyl Acetate ( $\text{EtOAc}$ )
  - Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - In a round-bottom flask, prepare a suspension of 2,5-dibromopyridine-4-carboxaldehyde in anhydrous methanol.
  - Cool the suspension to  $0\text{ }^\circ\text{C}$  using an ice bath.
  - Slowly add sodium borohydride portion-wise to the stirred suspension while maintaining the temperature at  $0\text{ }^\circ\text{C}$ .
  - Stir the reaction mixture at  $0\text{ }^\circ\text{C}$  for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, carefully quench the reaction by the addition of water.

- Remove the methanol by evaporation under reduced pressure.
- Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

## Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis.

## Physical and Chemical Properties

While specific experimental data for the melting point, boiling point, and spectroscopic analysis of **(2,5-Dibromopyridin-4-yl)methanol** are not readily available in the reviewed literature, some general properties can be inferred from its structure and data for related compounds.

**Solubility:** Based on the general solubility of similar organic molecules, **(2,5-Dibromopyridin-4-yl)methanol** is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.

**Reactivity and Stability:**

- The primary alcohol functional group can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification.
- The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution and can participate in cross-coupling reactions, making this compound a versatile building block in organic synthesis.
- The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its stability.

## Safety and Handling

As with all brominated heterocyclic compounds, appropriate safety precautions should be taken when handling **(2,5-Dibromopyridin-4-yl)methanol**.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place.

## Conclusion

**(2,5-Dibromopyridin-4-yl)methanol** is a valuable synthetic intermediate. While detailed physical and spectroscopic data are not widely published, its synthesis is achievable through a

straightforward two-step process from 2,5-dibromopyridine. The reactivity of its functional groups makes it a useful building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound would be beneficial to the scientific community.

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## References

- 1. 1227563-54-3[(2,5-Dibromopyridin-4-yl)methanol]|BLD Pharm [bldpharm.com]
- 2. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 125 MHz, H<sub>2</sub>O, experimental) (HMDB0000883) [hmdb.ca]
- 3. (3,6-Dibromopyridin-2-yl)methanol | CymitQuimica [cymitquimica.com]
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